molecular formula C14H15BO2 B1429231 3,5-Dimethylbiphenyl-4-ylboronic acid CAS No. 1057654-43-9

3,5-Dimethylbiphenyl-4-ylboronic acid

Cat. No. B1429231
M. Wt: 226.08 g/mol
InChI Key: KEWCSCZDKPGJSC-UHFFFAOYSA-N
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Description

3,5-Dimethylbiphenyl-4-ylboronic acid is an aromatic boronic acid with the chemical formula C14H15BO2 . It is commonly used in organic synthesis as a reactant for Suzuki coupling reaction, which involves the coupling of two organoboron compounds in the presence of a palladium catalyst.


Synthesis Analysis

The synthesis of 3,5-Dimethylbiphenyl-4-ylboronic acid often involves Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis .


Molecular Structure Analysis

The molecular formula of 3,5-Dimethylbiphenyl-4-ylboronic acid is C14H15BO2 . Its molecular weight is 226.08 .


Chemical Reactions Analysis

3,5-Dimethylbiphenyl-4-ylboronic acid is commonly used in Suzuki coupling reactions. This reaction involves the coupling of two organoboron compounds in the presence of a palladium catalyst.


Physical And Chemical Properties Analysis

The boiling point of 3,5-Dimethylbiphenyl-4-ylboronic acid is predicted to be 392.7±52.0 °C . Its density is predicted to be 1.13±0.1 g/cm3 . The pKa value is predicted to be 8.76±0.58 .

Scientific Research Applications

  • G Protein-Coupled Receptor 40 Agonists

    • The compound has been utilized in the development of G protein-coupled receptor 40 (GPR40) agonists for treating type 2 diabetes. Substitutions on the dimethylbiphenyl ring have led to potent GPR40 agonist activities, improving cytotoxicity profiles and pharmacokinetic properties (Mikami et al., 2012).
  • Nonlinear Optical Properties

    • Research has explored its nonlinear optical properties using the Z-scan technique. These properties are significant for future optical devices applications, as the presence of functional groups like NC and NH2 in the compound affects the optical absorption coefficient and nonlinear refraction index (Zidan et al., 2015).
  • Photochemical Degradation Studies

    • Studies on photochemical degradation of dimethylbiphenyls in natural seawater have been conducted. This research is crucial for understanding the environmental impact and breakdown processes of such compounds (Anba-Lurot et al., 1995).
  • Fluorescence Spectroscopy

    • The compound has been used in fluorescence spectroscopy studies. For instance, its derivatives have been investigated for their fluorescent pH probe properties in buffered aqueous solutions, aiding in pH sensing at the molecular level (Marcotte & Brouwer, 2005).
  • Catalysis in Organic Synthesis

    • It plays a role in catalysis, specifically in the direct coupling reaction of toluene for synthesis of dimethylbiphenyl. This process is crucial in organic synthesis, demonstrating the compound's utility in facilitating chemical reactions (Xu et al., 1999).
  • Organic Sensitizers for Solar Cells

    • In the field of renewable energy, derivatives of dimethylbiphenyl-4-ylboronic acid have been used in the molecular engineering of organic sensitizers for dye-sensitized solar cell applications. This research contributes to advancements in solar energy technologies (Hagberg et al., 2008).
  • Optical Bioprobes

    • The compound has been explored for developing optical bioprobes in biological research, particularly in the synthesis of lanthanide nanoparticles for use in fluorescence-based assays and imaging (Shen et al., 2010).
  • Asymmetric Suzuki–Miyaura Cross-Coupling

    • It is instrumental in the synthesis of chiral compounds via asymmetric Suzuki–Miyaura cross-coupling reactions, a method widely used in the production of various pharmaceuticals and fine chemicals (Pomarański et al., 2016).
  • Photocleavage of DNA

    • Pyrenylboronic acids, including derivatives of 3,5-dimethylbiphenyl-4-ylboronic acid, have been used to mimic the cleavage mechanism of enediyne antitumor antibiotics in photocleaving DNA. This research offers insights into novel therapeutic approaches and drug design (Suenaga et al., 1998).
  • Positron Emission Tomography (PET) Imaging

    • The compound has been involved in the development of radiotracers for PET imaging, specifically for imaging the mesenchymal-epithelial transition (MET) receptor, which is significant in cancer research (Wu et al., 2010).

Safety And Hazards

The safety data sheet for 3,5-Dimethylbiphenyl-4-ylboronic acid indicates that it has some hazards associated with it . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2,6-dimethyl-4-phenylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BO2/c1-10-8-13(12-6-4-3-5-7-12)9-11(2)14(10)15(16)17/h3-9,16-17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWCSCZDKPGJSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1C)C2=CC=CC=C2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethylbiphenyl-4-ylboronic acid

Synthesis routes and methods I

Procedure details

tert-Butyllithium (1.7 M solution in hexane, 36.2 ml, 61.6 mmol) is added dropwise to a solution of 3,5-dimethylbiphenyl (7.27 g, 28 mmol) in dry tetrahydrofuran (150 ml) at −78° C. under an atmosphere of nitrogen. The reaction mixture is stirred at −78° C. for 30 minutes, then trimethylborate (9.54 ml, 84 mmol) is added. The resulting mixture is stirred at −78° C. for 30 minutes and then allowed to warm to room temperature. The reaction mixture is acidified with 10% aqueous hydrochloric acid solution and extracted with diethyl ether (2×150 ml). The organic layers are combined, dried over anhydrous magnesium sulfate, filtered and the filtrate is evaporated under reduced pressure to give a yellow solid. Trituration with isohexane gives 3,5-dimethylbiphen-4-ylboronic acid as a white powder (5.89 g).
Quantity
36.2 mL
Type
reactant
Reaction Step One
Quantity
7.27 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
9.54 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

t-Butyllithium (1.7 M solution in hexane, 36.2 ml, 61.6 mmol) is added dropwise to a solution of 3,5-dimethylbiphenyl (7.27 g, 28 mmol) in dry tetrahydrofuran (150 ml) at −78° C. under an atmosphere of nitrogen. The reaction mixture is stirred at −78° C. for 30 minutes, then trimethylborate (9.54 ml, 84 mmol) is added. The resulting mixture is stirred at −78° C. for 30 minutes and then allowed to warm to room temperature. The reaction mixture is acidified with 10% aqueous hydrochloric acid solution and extracted with diethyl ether. The organic layers are combined, dried over anhydrous magnesium sulfate, filtered and the filtrate is evaporated to dryness to give a yellow solid. The crude product is triturated with isohexane and filtered to give 3,5-dimethylbiphen-4-ylboronic acid.
Quantity
36.2 mL
Type
reactant
Reaction Step One
Quantity
7.27 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
9.54 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

tert-Butyllithium (1.7 M solution in hexanes, 36.2 ml, 62.6 mmol) is added dropwise to a solution of 4-bromo-3,5-dimethylbiphenyl (7.27 g; 28 mmol) in dry tetrahydrofuran (150 ml) at −78° C. and stirred under an atmosphere of nitrogen for 30 minutes. Trimethylborate (9.54 ml; 84 mmol) is added and the resulting mixture is stirred at −78° C. for 30 min and then allowed to warm to room temperature. The reaction mixture is acidified with aqueous hydrochloric acid and extracted with ether (2×150 ml). The organic layers are combined, dried over anhydrous magnesium sulfate, filtered and the filtrate evaporated in vacuo to give a yellow solid. The crude product is triturated with iso-hexane and filtered to give 3,5-dimethylbiphen-4-ylboronic acid (5.89 g) as a white powder.
Quantity
36.2 mL
Type
reactant
Reaction Step One
Quantity
7.27 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
9.54 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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